Cdk2-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11ClN6S |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

12-amino-10-(4-chlorophenyl)-9-thia-1,3,5,7-tetrazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-11-carbonitrile |

InChI |

InChI=1S/C15H11ClN6S/c16-9-3-1-8(2-4-9)12-10(5-17)13(18)22-7-21-14-11(22)15(23-12)20-6-19-14/h1-4,6-7,10,12-13H,18H2 |

InChI Key |

JRBCTICJWYYXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(N3C=NC4=C3C(=NC=N4)S2)N)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Cdk2-IN-20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cdk2-IN-20, a notable inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document details the scientific rationale behind its development, a step-by-step synthesis pathway, and the experimental protocols for its biological characterization, supported by quantitative data and visual diagrams.

Introduction to this compound

This compound, also identified as compound 3b in its primary publication, is a thiazepinopurine-based inhibitor of CDK2.[1] The discovery of this compound was guided by a molecular overlay approach, aiming to design novel chemical scaffolds with potent and selective CDK2 inhibitory activity for potential anticancer applications.[1] this compound has demonstrated significant cytotoxicity against various cancer cell lines and the ability to induce cell cycle arrest and apoptosis.[1]

Discovery and Design Rationale

The development of this compound was based on the heteroannelation of purines with a thiazepine ring system, a novel approach in the design of CDK2 inhibitors.[1] This design strategy was employed to explore new chemical space and improve upon existing CDK2 inhibitor scaffolds. The 4-chlorophenyl substituent of this compound was identified as a key feature contributing to its potent and selective activity.[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Compound 3b)

Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are outlined in the primary publication. The following is a generalized summary.

Step 1: Synthesis of Intermediate 1 The initial step involves the reaction of a purine derivative with a suitable reagent to introduce a handle for the subsequent cyclization. This is typically carried out in an appropriate solvent and may require heating.

Step 2: Formation of the Thiazepine Ring (Intermediate 2) Intermediate 1 is then reacted with a bifunctional reagent to construct the seven-membered thiazepine ring. This cyclization step is a critical part of the synthesis and establishes the core scaffold of the inhibitor.

Step 3: Final Modification to Yield this compound The final step involves the introduction of the 4-chlorophenyl group to Intermediate 2. This is typically achieved through a coupling reaction to yield the final product, this compound. The crude product is then purified using techniques such as column chromatography.

Biological Activity and Evaluation

This compound has been subjected to a series of in vitro assays to characterize its biological activity.

Kinase Inhibition

The primary target of this compound is the CDK2/cyclin E kinase complex. The inhibitory activity was determined using a kinase assay, which measures the phosphorylation of a substrate by the enzyme.

Table 1: CDK2 Kinase Inhibitory Activity of this compound [1]

| Compound | Target | IC50 (µM) |

| This compound (3b) | CDK2/cyclin E | 0.219 |

Experimental Protocol: CDK2/cyclin E Kinase Assay

The CDK2/cyclin E kinase assay is performed to quantify the inhibitory effect of the compound on the kinase activity. A typical protocol involves:

-

Incubating recombinant human CDK2/cyclin E with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

-

Adding varying concentrations of this compound to the reaction mixture.

-

Stopping the reaction after a defined period.

-

Quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.

-

Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cytotoxicity in Cancer Cell Lines

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 8.06 |

| MCF-7 | Breast Cancer | 5.52 |

| PC-3 | Prostate Cancer | 17.09 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Seeding cancer cells in 96-well plates and allowing them to adhere overnight.

-

Treating the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Adding MTT solution to each well and incubating to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measuring the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculating the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further studies have shown that this compound induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells.[1]

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Treating cancer cells with this compound at a concentration close to its IC50 value.

-

Harvesting and fixing the cells in ethanol.

-

Staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI).

-

Analyzing the DNA content of the cells using a flow cytometer.

-

Quantifying the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed through various methods, including the analysis of key apoptotic protein markers.

-

Treating cells with this compound.

-

Lysing the cells to extract total protein.

-

Performing Western blotting or ELISA to measure the expression levels of pro-apoptotic proteins (e.g., Bax, Caspase-8, Caspase-9) and anti-apoptotic proteins (e.g., Bcl-2).[1] An increase in the ratio of pro- to anti-apoptotic proteins is indicative of apoptosis induction.

Conclusion

This compound is a promising CDK2 inhibitor discovered through a rational design approach. Its synthesis has been established, and its biological activities, including potent kinase inhibition, cancer cell cytotoxicity, and induction of cell cycle arrest and apoptosis, have been characterized through a series of in vitro experiments. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further investigations are warranted to explore its therapeutic potential in preclinical and clinical settings.

References

The Role of Cdk2 Inhibition in Cell Cycle Arrest: A Technical Guide Focused on K03861

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Cyclin-dependent kinase 2 (Cdk2) inhibition in inducing cell cycle arrest, with a specific focus on the potent and selective Cdk2 inhibitor, K03861 (also known as AUZ 454). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Introduction to Cdk2 and its Role in the Cell Cycle

Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of Cdk2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of Cdk2 is expected to induce cell cycle arrest, primarily at the G1/S boundary, thereby preventing tumor cell proliferation.

K03861: A Potent and Selective Cdk2 Inhibitor

K03861 is a type II inhibitor of Cdk2, meaning it binds to the "DFG-out" conformation of the kinase, competing with the binding of activating cyclins.[1] This mode of inhibition confers selectivity and potency.

Quantitative Data: Potency and Cellular Effects of K03861

The following tables summarize the key quantitative data for K03861.

| Parameter | Value | Notes | Reference |

| Binding Affinity (Kd) for Cdk2 (WT) | 50 nM | Wild Type Cdk2 | [2][3] |

| Binding Affinity (Kd) for Cdk2 (C118L) | 18.6 nM | Mutant Cdk2 | [2][3] |

| Binding Affinity (Kd) for Cdk2 (A144C) | 15.4 nM | Mutant Cdk2 | [2][3] |

| Binding Affinity (Kd) for Cdk2 (C118L/A144C) | 9.7 nM | Double Mutant Cdk2 | [2][3] |

Table 1: Binding Affinity of K03861 for Cdk2 Variants

| Cell Lines | Treatment | Effect | Reference |

| Caki-1 and ACHN (WTAP overexpressing) | 10-20 µM K03861 for 1-4 days | Inhibitory effect on cell proliferation | [4] |

| Caki-1 and ACHN | 10 µM K03861 for 24 hours | Decreased colony formation | [4] |

| PLC and HT-29 | Not specified | Icaritin, another Cdk2 inhibitor, resulted in cell cycle arrest, decreased proliferation, and increased apoptosis, which could be rescued by Cdk2 overexpression. K03861 was used as a comparator Cdk2 inhibitor. | [5] |

Table 2: Cellular Effects of K03861

Signaling Pathways and Mechanism of Action

Cdk2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S phase entry. Inhibition of Cdk2 by K03861 prevents Rb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle at the G1/S transition.

Caption: Cdk2 Signaling Pathway and Inhibition by K03861.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology suggested by the use of K03861 to assess cell proliferation.[4]

-

Cell Seeding: Seed cells (e.g., Caki-1, ACHN) in 96-well plates at a density of 5,000 cells/well and culture overnight.

-

Treatment: Treat cells with varying concentrations of K03861 (e.g., 10-20 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 1, 2, 3, and 4 days).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

This protocol is designed to assess the long-term effect of K03861 on cell proliferation.[4]

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with K03861 (e.g., 10 µM) or vehicle control.

-

Incubation: Culture the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.1% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the plates with water and air dry.

-

Count the number of colonies (typically >50 cells).

-

Calculate the colony formation rate as a percentage of the control.

-

Western Blot for Cdk2 Pathway Proteins

This protocol is a general method to assess the phosphorylation status of Cdk2 targets.

-

Cell Lysis:

-

Treat cells with K03861 for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb, total Rb, Cdk2, Cyclin E, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for evaluating a Cdk2 inhibitor.

Caption: Experimental workflow for Cdk2 inhibitor evaluation.

Conclusion

The selective Cdk2 inhibitor K03861 effectively induces cell cycle arrest by inhibiting the kinase activity of Cdk2. This leads to a blockage at the G1/S transition, preventing the proliferation of cancer cells. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of Cdk2 inhibition. The detailed methodologies and pathway visualizations serve as a valuable resource for designing and interpreting experiments aimed at targeting the cell cycle in cancer.

References

Cdk2-IN-20: A Technical Guide to a Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk2-IN-20, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details its mechanism of action, chemical properties, and the experimental protocols for its characterization, serving as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention.[2] this compound (also referred to as compound 3b) has emerged as a promising selective inhibitor of CDK2, demonstrating potent anti-proliferative effects in cancer cell lines.[3] This guide summarizes the current knowledge on this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

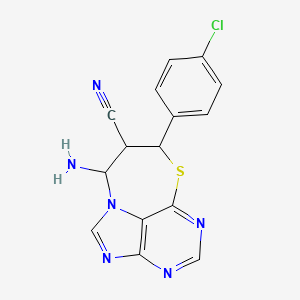

Chemical Properties and Synthesis

This compound is a pyrazole-based compound. Its chemical structure is presented below.

Chemical Structure of this compound

References

Investigating the Apoptotic Effects of Cdk2 Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2] Beyond its established role in cell proliferation, a growing body of evidence implicates Cdk2 as a crucial player in the intricate signaling cascades that govern apoptosis, or programmed cell death. The precise role of Cdk2 in apoptosis is context-dependent, with its inhibition leading to either cell cycle arrest or the induction of apoptosis in different cell types.[1][2] This dual functionality has positioned Cdk2 as a compelling target for therapeutic intervention in oncology and other diseases characterized by aberrant proliferation and apoptosis. This technical guide provides a comprehensive overview of the apoptotic effects of Cdk2 inhibition, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While information on a specific inhibitor designated "Cdk2-IN-20" is not available in the current scientific literature, this guide consolidates data from studies on well-characterized Cdk2 inhibitors to provide a robust framework for investigating the apoptotic effects of novel Cdk2-targeting compounds.

Quantitative Data on the Apoptotic Effects of Cdk2 Inhibitors

The following tables summarize the quantitative effects of various Cdk2 inhibitors on apoptosis and related cellular processes across different cell lines.

Table 1: Induction of Apoptosis by Cdk2 Inhibitors

| Inhibitor | Cell Line | Concentration | Apoptosis Measurement | Result | Reference |

| Roscovitine | Thymocytes | 10 µM | DNA Fragmentation | Inhibition of dexamethasone-induced apoptosis | [3] |

| Olomoucine | Thymocytes | 50 µM | DNA Fragmentation | Inhibition of dexamethasone-induced apoptosis | [1] |

| AZD5438 | IEC-6 | 1 µM | DNA Fragmentation | Induction of apoptosis | [2] |

| NU6140 | IEC-6 | 10 µM | DNA Fragmentation | No significant induction of apoptosis | [2] |

| Unnamed Inhibitor | Hela and Caski | siRNA | Annexin V-FITC/PI | Increased apoptosis upon Cdk2 knockdown | [4] |

Table 2: Effects of Cdk2 Inhibition on Apoptotic Protein Expression

| Inhibitor/Method | Cell Line | Target Protein | Effect | Reference |

| Cdk2 Knockdown (siRNA) | Hela and Caski | BAX | Upregulation | [4] |

| Cdk2 Knockdown (siRNA) | Hela and Caski | CASP3 | Upregulation | [4] |

| Cdk2 Knockdown (siRNA) | Hela and Caski | BCL-2 | Downregulation | [4] |

| MYC induction in Cdk2 KO MEFs | MEFs | Bcl-XL | Reduction | [5] |

| MYC induction in Cdk2 KO MEFs | MEFs | Bim | Increase | [5] |

| MYC induction in Cdk2 KO MEFs | MEFs | p53 | Induction | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are protocols for key experiments cited in the investigation of Cdk2 inhibitor-induced apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

For adherent cells, gently trypsinize and collect cells. Wash with cold PBS.

-

For suspension cells, collect by centrifugation. Wash with cold PBS.

-

-

Staining:

-

Resuspend 1 x 10^6 cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each tube.

-

-

Analysis:

-

Analyze the cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Interpretation:

-

Annexin V(-) / PI(-) : Viable cells

-

Annexin V(+) / PI(-) : Early apoptotic cells

-

Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+) : Necrotic cells

-

-

Caspase Activity Assay

This assay measures the activity of caspases, key executioner enzymes in apoptosis.

Materials:

-

Cell lysis buffer

-

Caspase substrate (e.g., DEVD-pNA for Caspase-3)

-

Microplate reader

Protocol:

-

Cell Lysate Preparation:

-

Treat cells with the Cdk2 inhibitor.

-

Lyse cells in the provided lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Assay:

-

Add cell lysate to a 96-well plate.

-

Add the caspase substrate.

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the pNA product (typically 405 nm).

-

The increase in absorbance is proportional to the caspase activity.

-

Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic regulatory proteins.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction and Quantification:

-

Extract total protein from treated and untreated cells.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: Cdk2 inhibition-mediated apoptotic signaling pathway.

Caption: General experimental workflow for assessing apoptosis.

Conclusion

The inhibition of Cdk2 presents a promising strategy for inducing apoptosis in cancer cells. The apoptotic response to Cdk2 inhibition is multifaceted, involving the modulation of key regulatory proteins such as p53, Bax, and Bcl-2, and the activation of the caspase cascade. The experimental protocols and data presented in this guide offer a foundational framework for the investigation of novel Cdk2 inhibitors. A thorough understanding of the molecular mechanisms underlying Cdk2-mediated apoptosis is paramount for the successful development of targeted cancer therapies. Further research is warranted to elucidate the precise context-dependent factors that determine whether Cdk2 inhibition leads to cytostatic or cytotoxic effects, ultimately paving the way for more effective and personalized cancer treatments.

References

- 1. rupress.org [rupress.org]

- 2. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Identification of CDK2 as a key apoptotic gene for predicting cervical cancer prognosis using bioinformatics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Impact of Cyclin-Dependent Kinase 2 (CDK2) Inhibition on Tumor Cell Proliferation: A Technical Overview

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1] Its activity is essential for the initiation of DNA synthesis.[2] In numerous cancers, the CDK2 signaling pathway is dysregulated, often through the overexpression of its activating partners, cyclins E and A, leading to uncontrolled cell proliferation.[3][4] This has made CDK2 an attractive target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the impact of CDK2 inhibition on tumor cell proliferation, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways. While specific data for a compound designated "Cdk2-IN-20" is not available in the public domain, this paper will draw upon the extensive research on various well-characterized CDK2 inhibitors to illustrate the principles and outcomes of targeting this critical enzyme.

Quantitative Impact of CDK2 Inhibition on Tumor Cell Proliferation

The efficacy of CDK2 inhibitors is typically quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported activities of several representative CDK2 inhibitors against various cancer cell lines.

Table 1: In Vitro Potency of Selected CDK2 Inhibitors

| Inhibitor | Target(s) | IC50 (CDK2) | Cell Line(s) | Observed Effect | Reference(s) |

| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 nM | Various | G1 and G2 cell cycle arrest | [5] |

| Milciclib | CDK2, CDK1, CDK4, CDK5 | 45 nM | Glioma, Hepatocellular Carcinoma | G1 cell cycle block | [5] |

| INX-315 | CDK2 | <4 nM | CCNE1-amplified cancers | Cell cycle arrest, senescence | [6] |

| Dinaciclib | Multiple CDKs | Not specified | Breast Cancer, Ovarian Cancer | Inhibition of cell growth | [7] |

| NU2058 | CDK1, CDK2 | Not specified | Breast Cancer (MCF7, T47D, LCC9) | G1 accumulation, cell death | [8] |

| NU6102 | CDK1, CDK2 | Not specified | Breast Cancer (MCF7, T47D, LCC9) | G1 accumulation, cell death | [8] |

Table 2: Effects of CDK2 Inhibition on Cell Cycle Distribution and Tumor Growth

| Inhibitor/Method | Model System | Key Findings | Reference(s) |

| CYC065 | Murine syngeneic and human PDX lung cancer models | Repressed primary and metastatic lung cancer growth in vivo. | [9] |

| CDK2 Knockdown (siRNA) | Breast cancer cells (MCF7, T47D, LCC9, HCC1937) | G1 accumulation and a reduction in the S-phase fraction. | [8] |

| Combined CDK2 and Cyclin A2 loss | Oncogene-transformed MEFs | Strongly suppressed tumor formation, decreased proliferation, premature senescence. | [10][11] |

| BLU-222 | Ovarian and endometrial cancer models (CCNE1-high) | Robust antitumor activity. | [12] |

Experimental Protocols

The evaluation of CDK2 inhibitors involves a range of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Proliferation Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells.

-

Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Reagent Addition: Add AlamarBlue reagent to each well and incubate for an additional 1-4 hours.

-

Measurement: Measure the fluorescence or absorbance of the wells using a plate reader. The signal is proportional to the number of viable, proliferating cells.

-

Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with BrdU and Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells with and without the CDK2 inhibitor for the desired duration.

-

BrdU Labeling: Pulse the cells with Bromodeoxyuridine (BrdU), a thymidine analog, for a short period (e.g., 1 hour) to label cells in the S phase.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ethanol.

-

Denaturation and Staining: Treat the fixed cells with hydrochloric acid to denature the DNA, allowing access for an anti-BrdU antibody. Subsequently, stain the cells with a fluorescently labeled anti-BrdU antibody and propidium iodide (PI) to stain total DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal identifies S-phase cells, while the PI signal determines the DNA content (2n for G1, 4n for G2/M).

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Kinase Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on CDK2 kinase activity.

-

Reaction Setup: Prepare a reaction mixture containing recombinant active CDK2/cyclin E or A complex, a suitable substrate (e.g., a histone H1 peptide), and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibitor Addition: Add varying concentrations of the CDK2 inhibitor to the reaction mixture.

-

Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.

-

Quantification: If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or phosphorimager. For non-radioactive methods, a specific antibody recognizing the phosphorylated substrate can be used in an ELISA-based format.

-

Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 of the compound.

Signaling Pathways and Mechanisms of Action

The inhibition of CDK2 impacts several critical signaling pathways that control cell proliferation.

The CDK2-Rb-E2F Signaling Pathway

CDK2 is a central regulator of the G1/S transition. In a normal cell cycle, mitogenic signals lead to the activation of CDK4/6, which partially phosphorylates the Retinoblastoma (Rb) protein. This allows for the initial expression of E2F target genes, including cyclin E. The newly synthesized cyclin E then complexes with CDK2, leading to the hyperphosphorylation and complete inactivation of Rb. This releases the E2F transcription factor, which then drives the expression of genes required for DNA replication and S-phase entry.[1][3]

CDK2-Rb-E2F pathway in G1/S transition.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are typically small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate group from ATP to its substrates. This blocks the downstream signaling cascade, preventing Rb hyperphosphorylation and keeping E2F in its inhibited state. As a result, the cell is unable to transcribe the necessary genes for DNA synthesis and arrests in the G1 phase of the cell cycle. This sustained cell cycle arrest can ultimately lead to cellular senescence or apoptosis.

Mechanism of action of a CDK2 inhibitor.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel CDK2 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical evaluation workflow for a CDK2 inhibitor.

Inhibition of CDK2 represents a promising therapeutic strategy for cancers characterized by dysregulated cell cycle control. The extensive preclinical data for a variety of CDK2 inhibitors demonstrate their ability to induce cell cycle arrest, senescence, and ultimately inhibit tumor growth in relevant cancer models.[6][9] The development of highly potent and selective CDK2 inhibitors, guided by robust experimental evaluation, holds the potential to provide a new class of targeted therapies for patients with cancers driven by aberrant CDK2 activity. Further clinical investigation is warranted to establish the safety and efficacy of these agents in human cancers.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 8. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK2 inhibition produces a persistent population of polyploid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of Cdk2 and cyclin A2 impairs cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties and Structure of Cdk2-IN-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-20, also identified as compound 3b, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As a member of the 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogue series, this small molecule demonstrates significant potential in cancer therapy through its targeted disruption of the cell cycle. This technical guide provides a comprehensive overview of the basic properties, chemical structure, and biological activity of this compound, including detailed experimental protocols and a summary of its inhibitory effects on various cancer cell lines.

Core Properties and Structure

This compound is a synthetic compound designed to target the ATP-binding pocket of CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its inhibitory action leads to cell cycle arrest and the induction of apoptosis in cancer cells.

Chemical Structure:

The chemical structure of this compound is 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide[4].

Table 1: Basic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide | [4] |

| Synonyms | This compound, Compound 3b, Cdk1/2 Inhibitor III | [1][2] |

| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ | [4] |

| Molecular Weight | 425.4 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Mechanism of Action | ATP-competitive inhibitor of CDK1 and CDK2 | [2] |

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against CDK1/cyclin B and CDK2/cyclin A complexes. Its efficacy has been demonstrated in various human tumor cell lines, leading to growth inhibition.

Table 2: In Vitro Kinase Inhibitory Activity of a Structurally Close Analog (Cdk1/2 Inhibitor III) [2]

| Target | IC₅₀ (nM) |

| CDK2/cyclin A | 0.5 |

| CDK1/cyclin B | 0.6 |

| CLK1 | 8.9 |

| CLK3 | 29 |

| VEGFR2 | 32 |

| GSK-3β | 140 |

Table 3: In Vitro Cellular Proliferation of this compound and a Structurally Close Analog

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound[1] | IC₅₀ (nM) for Cdk1/2 Inhibitor III[2] |

| A375 | Melanoma | - | 20 |

| NCI-H460 | Lung Cancer | - | 30 |

| DU145 | Prostate Cancer | - | 92 |

| MCF-7 | Breast Cancer | 5.52 - 17.09 | - |

Signaling Pathways and Experimental Workflows

This compound functions by inhibiting CDK2, a critical kinase in the cell cycle signaling cascade. Its inhibition leads to cell cycle arrest and apoptosis.

Caption: this compound inhibits CDK2, leading to S-phase cell cycle arrest and apoptosis.

Caption: Workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound (Compound 3b)

The synthesis of 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues, including this compound, involves a multi-step process. A general approach involves the reaction of an aryl isothiocyanate with 1-amidino-3,5-dimethylpyrazole nitrate to form a thiourea intermediate. This is followed by a reaction with hydrazine to yield the 1H-[1][2][3]triazole-3,5-diamine core. The final step is a regioselective acylation at the less sterically hindered ring nitrogen of the triazole to produce the target compound. For the specific synthesis of 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, detailed procedures can be adapted from established methods for synthesizing similar 1,2,4-triazole derivatives[5][6][7].

In Vitro Kinase Inhibition Assay (CDK1/Cyclin B and CDK2/Cyclin A)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK1 and CDK2.

Materials:

-

Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

[γ-³²P]ATP.

-

P81 phosphocellulose paper.

-

0.75% Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the kinase, histone H1, and various concentrations of this compound in the kinase assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes)[8][9].

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP[9].

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines[1][2][3][13][14].

Materials:

-

Human tumor cell lines (e.g., A375, NCI-H460, DU145, MCF-7).

-

Complete cell culture medium.

-

96-well plates.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

10 mM Tris base solution.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells, such as MCF-7[1].

Materials:

-

MCF-7 cells.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% Ethanol (cold).

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Treat MCF-7 cells with this compound at a specified concentration for a designated time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay

This assay is used to confirm that this compound induces apoptosis in cancer cells[1].

Materials:

-

MCF-7 cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Treat MCF-7 cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a promising CDK inhibitor with potent activity against CDK1 and CDK2. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and related compounds.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.5. In Vitro Cell Proliferation Assay (SRB Assay) [bio-protocol.org]

- 4. 5-AMINO-3-{[4-(AMINOSULFONYL)PHENYL]AMINO}-N-(2,6-DIFLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-CARBOTHIOAMIDE Result Summary | BioGRID [thebiogrid.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. CDK2/Cyclin A1 Kinase Enzyme System [promega.in]

- 12. researchgate.net [researchgate.net]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

Methodological & Application

Cdk2-IN-20: Detailed Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its activity is crucial for the initiation of DNA replication. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-20 is a potent and selective inhibitor of Cdk2 that has demonstrated cytotoxic effects in tumor cells. This document provides detailed protocols for the experimental use of this compound in cell culture, including methodologies for assessing its impact on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell cycle from the G1 to the S phase. This compound acts as a competitive inhibitor at the ATP-binding pocket of Cdk2, preventing the phosphorylation of its downstream targets. This inhibition leads to cell cycle arrest, primarily in the S phase, and can subsequently trigger apoptosis in cancer cells.

Signaling Pathway of Cdk2 in Cell Cycle Progression

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5.52 - 17.09 | [1] |

| A549 | Lung Cancer | Not Reported | |

| HeLa | Cervical Cancer | Not Reported |

Experimental Protocols

Cell Culture

The human breast cancer cell line MCF-7 is a commonly used model for studying the effects of Cdk2 inhibitors.

-

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

-

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh medium at a suitable dilution.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

MCF-7 cells

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

-

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat MCF-7 cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key cell cycle regulators.

-

Materials:

-

MCF-7 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk2, anti-Cyclin E, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for Cdk2-IN-20 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Cdk2-IN-20, a potent Cyclin-dependent kinase 2 (Cdk2) inhibitor. The following sections include an overview of the Cdk2 signaling pathway, a summary of the inhibitory activities of common Cdk2 inhibitors, a detailed experimental protocol for a luminescence-based kinase assay, and a visual representation of the experimental workflow.

Cdk2 Signaling Pathway and Therapeutic Relevance

Cyclin-dependent kinase 2 (Cdk2) is a key member of the serine/threonine protein kinase family that plays a crucial role in cell cycle regulation.[1][2] Cdk2 activity is essential for the G1/S phase transition and for the progression of DNA synthesis during the S phase.[3] The activation of Cdk2 requires its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[3] The Cdk2/Cyclin E complex is instrumental in initiating the transition from G1 to S phase, while the Cdk2/Cyclin A complex is necessary for the progression through the S phase. Dysregulation of Cdk2 activity is frequently observed in various cancers, leading to uncontrolled cell proliferation. This makes Cdk2 an attractive therapeutic target for the development of novel anticancer agents. Cdk2 inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest.

Caption: Cdk2 Signaling Pathway in Cell Cycle Progression.

Comparative Inhibitory Activity of Cdk2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Cdk2 inhibitors. This data provides a benchmark for evaluating the potency of novel compounds like this compound. The IC50 for this compound should be determined experimentally using the protocol provided below.

| Inhibitor | Cdk2 IC50 (nM) | Cdk Assay Partner | Reference |

| AT7519 | 44 | - | [4] |

| BAY-1000394 | 5-25 | - | [4] |

| Flavopiridol | 100 | - | [4] |

| Roscovitine (Seliciclib) | 100 | - | [4] |

| CVT-313 | 500 | - | [5] |

| Staurosporine | 1.4 | Cyclin E | [6] |

| Ro 31-8220 | 5.0 | Cyclin E | [6] |

| H-89 | 4,300 | Cyclin E | [6] |

This compound In Vitro Kinase Assay Protocol (ADP-Glo™ Format)

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents

-

Enzyme: Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E complex

-

Substrate: Histone H1 or a suitable peptide substrate (e.g., RB protein fragment)

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[3]

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101) or similar

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Plate Reader: A microplate reader capable of measuring luminescence

Experimental Procedure

-

Reagent Preparation:

-

Prepare the assay buffer and store it on ice.

-

Prepare a stock solution of ATP in water and dilute it to the desired working concentration in the assay buffer. The optimal ATP concentration should be close to the Km value for Cdk2.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.

-

Dilute the Cdk2/Cyclin complex to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or DMSO control to the wells of the assay plate.

-

Add 10 µL of the Cdk2/Cyclin enzyme solution to each well.

-

Add 10 µL of the substrate solution to each well.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

-

Signal Detection:

-

Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental Workflow for Cdk2 In Vitro Kinase Assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Inhibition of CDK2 activity in vivo by an associated 20K regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk2-IN-20 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a common feature in various cancers, making it a compelling target for therapeutic intervention.[1][3] Cdk2-IN-20 is a potent and selective inhibitor of CDK2, demonstrating significant anti-proliferative activity in preclinical cancer models. These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model to evaluate its in vivo efficacy, pharmacodynamics, and potential for combination therapies. The primary mechanism of action for CDK2 inhibitors like this compound involves inducing cell cycle arrest and, in some cases, apoptosis by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[1][4][5]

Key Applications

-

Evaluation of single-agent anti-tumor efficacy: Assessing the ability of this compound to inhibit tumor growth in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

-

Pharmacodynamic (PD) biomarker analysis: Measuring the on-target effects of this compound in tumor tissue, such as the inhibition of Rb phosphorylation.

-

Combination therapy studies: Investigating the synergistic or additive effects of this compound with other anti-cancer agents.

-

Assessment of therapeutic response in specific genetic contexts: Evaluating the efficacy of this compound in tumors with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification, which is known to confer sensitivity to CDK2 inhibition.[6][7][8]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle | Daily, Oral Gavage | 1500 ± 250 | - | - |

| This compound (25 mg/kg) | Daily, Oral Gavage | 800 ± 150 | 46.7% | <0.05 |

| This compound (50 mg/kg) | Daily, Oral Gavage | 400 ± 100 | 73.3% | <0.01 |

| This compound (100 mg/kg) | Daily, Oral Gavage | 150 ± 50 | 90.0% | <0.001 |

Table 2: Pharmacodynamic Effect of this compound on Rb Phosphorylation in OVCAR-3 Xenograft Tumors

| Treatment Group | Time Post-Dose | p-Rb (Ser807/811) / Total Rb Ratio (normalized to Vehicle) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle | 4 hours | 1.00 ± 0.15 | - |

| This compound (50 mg/kg) | 4 hours | 0.25 ± 0.08 | <0.01 |

| This compound (50 mg/kg) | 24 hours | 0.60 ± 0.12 | <0.05 |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Mouse Model

1. Cell Culture and Preparation:

-

Culture OVCAR-3 (or other relevant cancer cell line) in recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the exponential growth phase (70-80% confluency).

-

Wash cells with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (or other basement membrane extract) at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

-

Use female athymic nude or NOD/SCID mice, 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the experiment.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a vehicle solution suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The specific formulation may need to be optimized for solubility and stability.

-

Administration: Administer this compound or vehicle control daily via oral gavage at the desired doses (e.g., 25, 50, 100 mg/kg). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

5. Efficacy and Toxicity Assessment:

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Pharmacodynamic (PD) Analysis

1. Sample Collection:

-

At specified time points after the final dose of this compound (e.g., 4 and 24 hours), euthanize a subset of mice from each treatment group.

-

Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in 10% neutral buffered formalin.

2. Western Blot Analysis for p-Rb:

-

Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and calculate the ratio of p-Rb to total Rb.

3. Immunohistochemistry (IHC) for Ki-67:

-

Process the formalin-fixed, paraffin-embedded (FFPE) tumor tissues for IHC.

-

Perform antigen retrieval on the tissue sections.

-

Incubate the sections with a primary antibody against the proliferation marker Ki-67.

-

Use a suitable secondary antibody and detection system.

-

Counterstain the sections with hematoxylin.

-

Capture images of the stained sections and quantify the percentage of Ki-67-positive cells.

Visualizations

Signaling Pathway

Caption: this compound inhibits CDK2, leading to G1/S cell cycle arrest.

Experimental Workflow

Caption: Workflow for a xenograft mouse model study with this compound.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in a xenograft mouse model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the preclinical development of this promising anti-cancer agent. Further optimization of dosing schedules and exploration of combination strategies will be essential next steps in elucidating the full therapeutic potential of this compound.

References

- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncotarget.com [oncotarget.com]

Application Notes and Protocols: Cdk2-IN-20 for In Vitro Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cdk2-IN-20 is a chemical inhibitor of Cdk2 that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the in vitro use of this compound to induce apoptosis, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication. Inhibition of Cdk2 by this compound disrupts this process, leading to cell cycle arrest.[1] In cancer cells, where the cell cycle checkpoints are often compromised, prolonged Cdk2 inhibition can trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.52 - 17.09 |

| A549 | Lung Carcinoma | Not Reported |

| HCT116 | Colorectal Carcinoma | Not Reported |

Note: The IC50 for MCF-7 cells is reported as a range based on available data. Specific IC50 values for A549 and HCT116 cells treated with this compound are not currently available in the public domain.

Table 2: Apoptosis Induction in MCF-7 Cells by this compound (24-hour treatment)

| This compound Conc. (µM) | Total Apoptotic Cells (%) (Early + Late) |

| 0 (Control) | ~5% |

| 10 | Data Not Available |

| 25 | Data Not Available |

| 50 | Data Not Available |

Note: While it is established that this compound induces apoptosis in MCF-7 cells, specific quantitative data from flow cytometry analysis is not publicly available. The control value represents a typical baseline for untreated cells.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells (24-hour treatment)

| Protein | Treatment | Fold Change vs. Control |

| Bcl-2 | This compound | Data Not Available |

| Bax | This compound | Data Not Available |

Note: Quantitative western blot data for the effects of this compound on Bcl-2 and Bax expression are not currently available. It is hypothesized that Cdk2 inhibition leads to a decrease in the Bcl-2/Bax ratio.

Table 4: Caspase-3/7 Activity in MCF-7 Cells Treated with this compound (24-hour treatment)

| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 10 | Data Not Available |

| 25 | Data Not Available |

| 50 | Data Not Available |

Note: Specific quantitative data on the fold change in caspase-3/7 activity induced by this compound is not publicly available.

Signaling Pathways and Experimental Workflow

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for in vitro apoptosis studies.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blot, 96-well plates for caspase assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Incubation: Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest Cells: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Plating: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability or protein concentration) and express the results as a fold change relative to the untreated control.

Western Blot for Bcl-2 and Bax

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bcl-2 and Bax to the loading control.

Conclusion

This compound is a valuable tool for studying the role of Cdk2 in cell cycle regulation and for inducing apoptosis in cancer cells in vitro. The protocols provided herein offer a standardized approach to investigate the apoptotic effects of this inhibitor. Further research is warranted to obtain more specific quantitative data for this compound across a broader range of cancer cell lines to fully elucidate its therapeutic potential.

References

Application Notes: Western Blot Analysis of Cdk2 Inhibition by Cdk2-IN-20

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a critical role in the regulation of the cell cycle.[1][2] Its activity is essential for the G1 to S phase transition, DNA replication, and progression through the S phase.[3][4] Cdk2 forms active complexes with regulatory proteins, primarily Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for initiating the S phase, while the Cdk2/Cyclin A complex is required for the progression and completion of DNA synthesis.[4][5]

A key substrate of the Cdk2 complexes is the Retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2 and Cdk4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[5][6] Given its central role in cell proliferation, Cdk2 is a significant target in cancer therapy.

Cdk2-IN-20 is a chemical inhibitor designed to target the kinase activity of Cdk2. By inhibiting Cdk2, this compound is expected to block the phosphorylation of its downstream substrates, leading to cell cycle arrest, primarily at the G1/S checkpoint. Western blot analysis is a fundamental technique used to verify the efficacy of this compound by detecting changes in the phosphorylation status of Cdk2 substrates and the expression levels of related cell cycle proteins.

I. Cdk2 Signaling Pathway and Inhibition

The following diagram illustrates the simplified Cdk2 signaling pathway at the G1/S transition and the point of intervention for this compound.